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Compound of Interest

Compound Name:
Bis-(2-fluoro-2,2-

dinitroethoxy)methane

CAS No.: 17003-79-1

Cat. No.: B103658

Get Quote

Executive Summary
FEFO (Bis(2-fluoro-2,2-dinitroethyl) formal) is a high-density, energetic liquid plasticizer.[1]

Unlike inert plasticizers (e.g., DOA, IDP) that dilute the energy content of a formulation, FEFO

contributes to the overall enthalpy of explosion while improving the low-temperature

mechanical properties of polymer binders.[1] This guide synthesizes critical thermodynamic

data, decomposition kinetics, and characterization protocols for researchers in energetic

materials.

Physicochemical & Thermodynamic Properties[2][3]
[4][5][6][7]
The following data represents the most reliable values available from technical literature and

defense research reports.

Table 1: Thermodynamic & Physical Data of FEFO
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Property Value Conditions / Notes

Chemical Formula C₅H₆F₂N₄O₁₀ MW = 272.12 g/mol

CAS Registry Number 17003-79-1

Physical State Liquid / Low-melting solid Colorless to pale yellow oil

Density (

)
1.60 – 1.61 g/cm³ @ 25°C [1, 2]

Melting Point (

)
14 – 15 °C

Often supercools; forms

eutectic mixtures [1, 3]

Boiling Point (

)
N/A (Decomposes) Decomposes prior to boiling

Enthalpy of Formation (

)
-686 kJ/mol (-164 kcal/mol)

Calculated from -603.8 cal/g

[4]

Heat of Vaporization (

)

85.0 ± 0.8 kJ/mol (20.3

kcal/mol)

Derived from STMBMS

measurements [5]

Vapor Pressure (

)
0.4 ± 0.1 mTorr @ 25°C (5.3 × 10⁻² Pa) [5]

Decomposition Onset (

)
~150 – 170 °C

Initial nitro-nitrite

rearrangement [5, 6]

Oxygen Balance (OB%) -23.5% Calculated (to CO₂ and H₂O)
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Note on Viscosity: While specific viscosity values ($ \eta

T_g$) of energetic binders like GAP and PolyNIMMO, implying a viscosity range

similar to or slightly higher than standard nitrate ester plasticizers (10–50 cP range)

[7].[1]

Thermal Decomposition Kinetics
Understanding the thermal stability of FEFO is paramount for safety and shelf-life prediction.

The decomposition does not follow a simple single-step Arrhenius law but involves a complex

rearrangement mechanism.

Mechanism: Nitro-Nitrite Rearrangement
The primary decomposition pathway initiates at approximately 150°C. The rate-limiting step is

the homolysis of the C-NO₂ bond or a rearrangement to a nitrite ester, followed by the scission

of the O-NO bond.

Key Kinetic Pathway:

Initiation: The nitro group (-NO₂) rearranges to a nitrite form (-ONO).

Scission: The O-NO bond breaks, releasing NO and forming a radical intermediate.

Fragmentation: The radical undergoes

-scission, releasing NO₂ and formaldehyde equivalents.

Visualization of Decomposition Pathway
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Figure 1: Primary thermal decomposition pathway of FEFO via nitro-nitrite rearrangement.[1]

Experimental Protocols for Characterization
To validate the thermodynamic data of FEFO or similar energetic liquids, the following "self-

validating" protocols are recommended. These methods prioritize safety due to the shock

sensitivity of the material.

Protocol A: Enthalpy of Vaporization via STMBMS
Standard TGA is insufficient for volatile energetic liquids due to simultaneous evaporation and

decomposition. Simultaneous Thermogravimetric Modulated Beam Mass Spectrometry

(STMBMS) is the gold standard.

Setup: Place ~10-20 mg of FEFO in an alumina Knudsen cell (orifice diameter ~25-100 µm).

Environment: High vacuum (<

Torr) to minimize gas-phase collisions.

Heating Profile: Ramp temperature from 25°C to 150°C at a slow rate (e.g., 1°C/min).

Detection: Modulate the molecular beam (chop) to distinguish beam species from

background gas. Monitor ion intensity of the parent ion or primary fragment.

Calculation: Plot

vs.

. The slope corresponds to

.

Validation: The linearity of the plot confirms pure evaporation. Deviation indicates the

onset of thermal decomposition.

Protocol B: Density Measurement (Oscillating U-Tube)
For precise density determination of liquid explosives.[1]
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Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using degassed ultra-

pure water and dry air at 20.00°C.

Sample Loading: Inject ~1 mL of FEFO carefully to avoid bubble formation. Safety: Ensure

the instrument is explosion-proof or shielded.

Equilibration: Allow the sample to equilibrate at 25.00°C ± 0.01°C.

Measurement: Record the period of oscillation (

). Density is calculated via

.

Temperature Scan: Repeat measurements at 5°C intervals from 15°C to 50°C to determine

the coefficient of thermal expansion.

Synthesis Overview
The synthesis of FEFO is a specialized process involving the reaction of fluorinated alcohols

with formaldehyde sources.

General Reaction:

[1]

Precursors: 2-fluoro-2,2-dinitroethanol and Formaldehyde (or Paraformaldehyde).[1]

Catalyst: Concentrated Sulfuric Acid (acts as dehydrating agent).

Safety Note: The reaction is exothermic. Temperature control is critical to prevent runaway

nitration/oxidation reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Thermodynamic Data & Properties of
FEFO Energetic Plasticizer]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103658/docs#technical-guide-thermodynamic-data-
properties-of-fefo-energetic-plasticizer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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